Cas no 2865-82-9 (2(3H)-FURANONE,5-ETHYLDIHYDRO)

2(3H)-FURANONE,5-ETHYLDIHYDRO structure
2(3H)-FURANONE,5-ETHYLDIHYDRO structure
Product Name:2(3H)-FURANONE,5-ETHYLDIHYDRO
CAS No:2865-82-9
MF:C7H12O2
MW:128.168982505798
CID:915154
PubChem ID:567124
Update Time:2025-04-19

2(3H)-FURANONE,5-ETHYLDIHYDRO Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-FURANONE,5-ETHYLDIHYDRO
    • γ-ethyl-γ-methyl-γ-butyrolactone
    • &#947
    • 4-Hydroxy-4-methylhexanoic acid lactone
    • 4-Methyl-4-hexanolide
    • 4-Methyl-4-hydroxyhexanoic acid lactone
    • -caprolactone
    • -ethylbutyrolactone
    • Hexanoic acid, 4-hydroxy-4-methyl-, &#947
    • -lactone
    • -Methyl-&#947
    • 5-ethyl-5-methyloxolan-2-one
    • MJFDQFVZHVJKFU-UHFFFAOYSA-N
    • .gamma.-Methyl-.gamma.-ethylbutyrolactone
    • EN300-7287344
    • 5-Ethyl-5-methyldihydro-2(3H)-furanone #
    • SCHEMBL5670125
    • 2865-82-9
    • 5-ethyldihydro-5-methyl-2(3h)-furanone
    • Hexanoic acid, 4-hydroxy-4-methyl-, .gamma.-lactone
    • F87878
    • 5-ethyl-5-methyldihydrofuran-2(3H)-one
    • .gamma.-Methyl-.gamma.-caprolactone
    • 2(3H)-Furanone, 5-ethyldihydro-5-methyl-
    • Inchi: 1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3-5H2,1-2H3
    • InChI Key: MJFDQFVZHVJKFU-UHFFFAOYSA-N
    • SMILES: O1C(CCC1(C)CC)=O

Computed Properties

  • Exact Mass: 128.08376
  • Monoisotopic Mass: 128.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

2(3H)-FURANONE,5-ETHYLDIHYDRO Pricemore >>

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